molecular formula C21H22FN3O4 B5358230 ethyl 4-{2-[(2-fluorobenzoyl)amino]benzoyl}-1-piperazinecarboxylate

ethyl 4-{2-[(2-fluorobenzoyl)amino]benzoyl}-1-piperazinecarboxylate

Cat. No. B5358230
M. Wt: 399.4 g/mol
InChI Key: ZYGWYDOQZYJXMZ-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(2-fluorobenzoyl)amino]benzoyl}-1-piperazinecarboxylate, also known as EF5, is a chemical compound that has been widely used in scientific research for its ability to measure hypoxia in living cells and tissues. Hypoxia, or the deficiency of oxygen in tissues, is a critical factor in many diseases, including cancer, stroke, and heart disease. EF5 is a hypoxia marker that can be used to detect and quantify the extent of hypoxia in various biological systems.

Scientific Research Applications

Ethyl 4-{2-[(2-fluorobenzoyl)amino]benzoyl}-1-piperazinecarboxylate has been extensively used in scientific research as a hypoxia marker. It can be used to measure the extent of hypoxia in various biological systems, including tumors, ischemic tissues, and organs. This compound can be administered to living organisms, and its distribution can be visualized using various imaging techniques, including fluorescence microscopy, positron emission tomography (PET), and magnetic resonance imaging (MRI). This compound has also been used to study the effects of hypoxia on various cellular processes, including cell proliferation, apoptosis, and metabolism.

Mechanism of Action

Ethyl 4-{2-[(2-fluorobenzoyl)amino]benzoyl}-1-piperazinecarboxylate is a nitroimidazole derivative that undergoes a bioreductive activation in hypoxic conditions. In the presence of low oxygen levels, this compound is reduced by cellular enzymes to form an anion radical, which can be detected using various imaging techniques. The extent of this compound reduction is proportional to the level of hypoxia in the tissue.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity and does not interfere with normal cellular processes. It is rapidly cleared from the body and does not accumulate in tissues. This compound has been used in various animal models to study the effects of hypoxia on tumor growth, metastasis, and response to therapy. This compound has also been used to study the effects of hypoxia on cardiac function, brain function, and wound healing.

Advantages and Limitations for Lab Experiments

Ethyl 4-{2-[(2-fluorobenzoyl)amino]benzoyl}-1-piperazinecarboxylate has several advantages over other hypoxia markers. It is highly specific for hypoxia and does not require any exogenous cofactors or substrates. This compound can be administered to living organisms and does not require any invasive procedures. This compound can be visualized using various imaging techniques, making it a versatile tool for studying hypoxia in various biological systems. However, this compound has some limitations. It requires specialized imaging equipment and expertise, which may limit its use in some laboratories. This compound also has a short half-life, which may limit its use in longitudinal studies.

Future Directions

Ethyl 4-{2-[(2-fluorobenzoyl)amino]benzoyl}-1-piperazinecarboxylate has several potential future directions in scientific research. It can be used to study the effects of hypoxia on various diseases, including cancer, stroke, and heart disease. This compound can also be used to study the effects of hypoxia on the immune system and inflammation. This compound can be modified to improve its pharmacokinetic properties, including its half-life and tissue distribution. This compound can also be combined with other imaging agents to provide a more comprehensive picture of hypoxia in biological systems. Overall, this compound is a promising tool for studying hypoxia in various biological systems and has the potential to advance our understanding of many diseases.

Synthesis Methods

The synthesis of ethyl 4-{2-[(2-fluorobenzoyl)amino]benzoyl}-1-piperazinecarboxylate involves several steps, starting with the reaction of 2-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(2-amino-benzoyl)-1-piperazinecarboxylic acid ethyl ester to form this compound. The overall yield of this compound is around 30%, and the purity can be increased through recrystallization.

properties

IUPAC Name

ethyl 4-[2-[(2-fluorobenzoyl)amino]benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4/c1-2-29-21(28)25-13-11-24(12-14-25)20(27)16-8-4-6-10-18(16)23-19(26)15-7-3-5-9-17(15)22/h3-10H,2,11-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGWYDOQZYJXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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